5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene
Overview
Description
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to the compound’s unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene typically involves the introduction of trifluoromethyl groups into a hexa-1,3-diene backbone. This can be achieved through various methods, including:
Trifluoromethylation Reactions: Utilizing reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Catalytic Processes: Employing catalysts like copper or palladium to facilitate the addition of trifluoromethyl groups under controlled conditions.
Industrial Production Methods: Industrial-scale production often leverages continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the synthesis while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium methoxide (NaOMe) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol or Br2 in carbon tetrachloride (CCl4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones or carboxylic acids, while reduction can produce trifluoromethylated alcohols.
Scientific Research Applications
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene finds applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. Specific pathways and targets may vary depending on the application and context of use.
Comparison with Similar Compounds
- 5,5-Bis(trifluoromethyl)-2,2-bipyridine
- 4,4-Bis(trifluoromethyl)-2,2-bipyridine
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness: Compared to similar compounds, 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene stands out due to its unique diene structure, which imparts distinct reactivity and stability. The presence of multiple trifluoromethyl groups further enhances its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,6,6-trifluoro-5,5-bis(trifluoromethyl)hexa-1,3-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9/c1-2-3-4-5(6(9,10)11,7(12,13)14)8(15,16)17/h2-4H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBLIGDSNBZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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